![molecular formula C16H11N5O4 B3345921 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide CAS No. 112372-02-8](/img/structure/B3345921.png)
4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide
Description
The compound “4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide” is a complex organic molecule. It contains a nitro group (-NO2), a benzamide group, and a 1,2,4-triazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-triazine ring, followed by the introduction of the phenyl and benzamide groups. The nitro group would likely be introduced in a later step, as nitro groups are typically sensitive to the conditions used in many organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, the phenyl group, and the benzamide group. The nitro group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro group, the benzamide group, and the 1,2,4-triazine ring. Each of these groups has distinct reactivity, and the compound’s behavior in chemical reactions would likely be a complex interplay of these different reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, for example, could contribute to the compound’s reactivity and possibly its acidity .Future Directions
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its preparation, physical and chemical property studies to better understand its behavior, and biological studies to explore potential uses .
properties
IUPAC Name |
4-nitro-N-(5-oxo-3-phenyl-4H-1,2,4-triazin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c22-15(11-6-8-12(9-7-11)21(24)25)18-14-16(23)17-13(19-20-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,23)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRQNFBHPXOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550011 | |
Record name | 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112372-02-8 | |
Record name | 4-Nitro-N-(5-oxo-3-phenyl-2,5-dihydro-1,2,4-triazin-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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